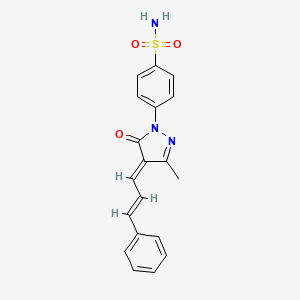
4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound featuring a pyrazole ring, a benzenesulfonamide group, and a phenylallylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of a β-keto ester with hydrazine hydrate to form the pyrazole ring.
Introduction of the Phenylallylidene Group: The pyrazole derivative is then reacted with cinnamaldehyde under basic conditions to introduce the phenylallylidene moiety.
Sulfonamide Formation: Finally, the compound is treated with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can produce a hydroxyl derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could be effective in treating conditions related to inflammation and bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonamide group is particularly useful in the design of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of a sulfonamide group with a pyrazole ring and a phenylallylidene moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H17N3O3S |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
4-[(4E)-3-methyl-5-oxo-4-[(E)-3-phenylprop-2-enylidene]pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H17N3O3S/c1-14-18(9-5-8-15-6-3-2-4-7-15)19(23)22(21-14)16-10-12-17(13-11-16)26(20,24)25/h2-13H,1H3,(H2,20,24,25)/b8-5+,18-9+ |
InChI-Schlüssel |
FARYOKAWTPICDA-HYZSBJHASA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC=CC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


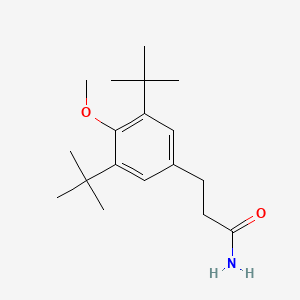


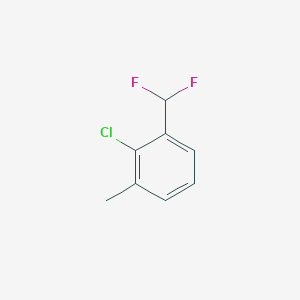
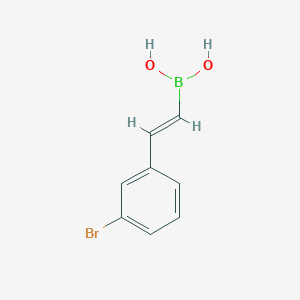
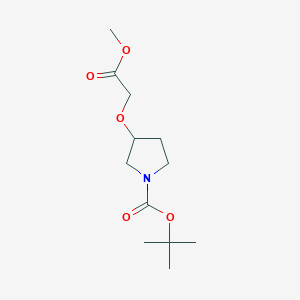
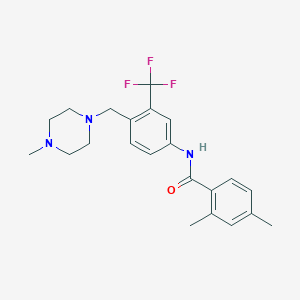
![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)
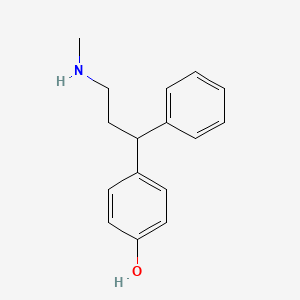
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)


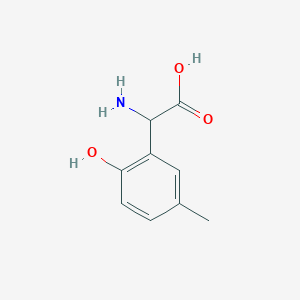
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)
